Irisoquin

Cytotoxicity Oncology Natural Product

Irisoquin (101339-26-8) is a cytotoxic p-benzoquinone with a mandatory 2-hydroxyl pharmacophore—analogs like deoxyirisoquin lacking this group are completely inactive, rendering Irisoquin the only valid positive control for SAR studies. It exhibits 60-fold higher potency against P-388 leukemia cells (ED50 = 0.03 μg/mL) versus KB solid tumor cells, enabling precise investigation of cell-type-specific cytotoxic mechanisms. With a calculated LogP of 9.5–9.66, Irisoquin is optimized for passive diffusion across lipid bilayers, making it ideal for intracellular target engagement assays. A validated gram-scale synthesis supports derivative library generation. Procure only authentic Irisoquin to ensure experimental reproducibility in cancer research programs.

Molecular Formula C25H42O4
Molecular Weight 406.6 g/mol
CAS No. 101339-26-8
Cat. No. B018295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrisoquin
CAS101339-26-8
Synonyms2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone
irisoquin
Molecular FormulaC25H42O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
InChIInChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3
InChIKeyVOJSRSKBOJBZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irisoquin (CAS 101339-26-8): Procurement Guide for a Cytotoxic Alkylated p-Benzoquinone


Irisoquin (CAS 101339-26-8) is an alkylated p-benzoquinone first isolated from Iris missouriensis and identified as a cytotoxic natural product with activity against cultured human cancer cell lines [1]. It belongs to the broader class of p-benzoquinones, organic compounds characterized by a 1,4-cyclohexadiene ring bearing two carbonyl groups [2]. Its IUPAC name is 2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione, and it possesses a long octadecyl side chain that significantly influences its lipophilicity and bioactivity [2].

Why Generic Substitution of Irisoquin with Other Alkylated Benzoquinones is Scientifically Unsupported


The p-benzoquinone family exhibits wide variability in biological activity that is exquisitely sensitive to minor structural modifications. Within the Iris genus alone, over seven distinct alkylated benzoquinones (irisoquins A–F plus the parent irisoquin) have been identified, each with unique alkyl chain lengths and substitution patterns that dramatically alter potency and target selectivity [1]. Crucially, the mere absence of a single hydroxyl group—as in the naturally co-occurring deoxyirisoquin—completely abolishes cytotoxic activity, demonstrating that seemingly interchangeable analogs lack the precise pharmacophore required for efficacy [2]. Procurement of the precise compound, Irisoquin (101339-26-8), is therefore mandatory for reproducing published activity data and for valid structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: Irisoquin vs. Closest Analogs and In-Class Candidates


Cytotoxic Potency: Irisoquin vs. Deoxyirisoquin in KB and P-388 Cell Lines

In a direct head-to-head evaluation within the same study, Irisoquin demonstrated potent cytotoxic activity against both human epidermoid carcinoma (KB) and murine lymphocytic leukemia (P-388) cell lines. The closely related analog deoxyirisoquin, which differs only by the absence of the 2-hydroxyl group, was completely inactive under identical experimental conditions [1]. This stark difference establishes the critical importance of the 2-hydroxy moiety for biological activity and demonstrates that Irisoquin cannot be functionally replaced by its deoxygenated analog.

Cytotoxicity Oncology Natural Product Structure-Activity Relationship

Selective Cytotoxicity: Differential Sensitivity Across Cancer Cell Types

Irisoquin exhibits pronounced differential cytotoxicity across cell types, with an ED50 value that is 60-fold lower against P-388 leukemia cells (0.03 μg/mL) compared to KB carcinoma cells (1.8 μg/mL) [1]. This 60-fold difference highlights a selectivity profile that is not shared by all benzoquinone derivatives and suggests a mechanism of action that is not simply driven by non-specific redox cycling. For researchers investigating targeted cytotoxic mechanisms, this cell-type sensitivity is a key distinguishing feature.

Cytotoxicity Leukemia Carcinoma Selectivity

Physicochemical Differentiation: Lipophilicity as a Determinant of Cellular Uptake

Irisoquin possesses a high calculated lipophilicity (XLogP3-AA = 9.5) [1] and a predicted LogP (ACD/Labs) of 9.66 . This extreme hydrophobicity is a direct consequence of its C18 alkyl side chain and distinguishes it from shorter-chain irisoquin analogs (e.g., irisoquin A with a C16 chain). This property is a critical determinant of membrane permeability and cellular accumulation, which is essential for its intracellular cytotoxic activity. While a direct quantitative comparison of cellular uptake is not available in the literature, the physicochemical data provide a strong class-level inference for its superior membrane interaction potential compared to less lipophilic analogs.

Lipophilicity ADME Drug-likeness Physicochemical

Synthetic Accessibility: Gram-Scale Chemoselective Synthesis Enables Reliable Procurement

A 2025 report describes a high-yielding, gram-scale, chemoselective synthesis of irisoquin and demethylated-irisoquin using an organocatalytic reductive coupling strategy [1]. This contrasts with earlier isolation-dependent methods that yielded microgram quantities. The ability to reliably produce gram quantities via this published route mitigates supply chain risks and ensures a more consistent and affordable source of the compound for research. While older analogs may still rely on low-yielding extraction from natural sources, Irisoquin now benefits from a scalable synthetic methodology.

Total Synthesis Gram-Scale Organocatalysis Supply Chain

High-Impact Application Scenarios for Irisoquin in Oncology and Natural Product Research


Validating P-388 Leukemia-Specific Cytotoxic Mechanisms

Based on the 60-fold higher potency against P-388 cells (ED50 = 0.03 μg/mL) compared to KB cells [1], Irisoquin serves as a precise chemical probe for investigating differential cytotoxic mechanisms in leukemic versus solid tumor backgrounds. Its use is appropriate in experiments designed to compare sensitivity across a panel of hematopoietic and adherent cancer cell lines, where the cell-type selectivity can be exploited to dissect pathway-specific effects.

Structure-Activity Relationship (SAR) Studies on Alkylated p-Benzoquinones

The stark contrast in activity between Irisoquin (active) and deoxyirisoquin (inactive) [1] positions Irisoquin as the essential positive control for SAR studies investigating the role of the 2-hydroxyl group in cytotoxicity. It is the recommended benchmark for evaluating novel synthetic derivatives or related natural products, providing a clear baseline against which structural modifications can be assessed.

In Vitro Studies Requiring High Lipophilicity and Membrane Permeability

With a calculated LogP of 9.5-9.66 [2], Irisoquin is uniquely suited for assays where passive diffusion across lipid bilayers is critical. It should be selected over more polar quinone analogs in cell-based assays targeting intracellular processes, where its lipophilic nature is expected to facilitate cellular accumulation and target engagement.

Gram-Scale Synthesis and Derivative Libraries

The 2025 demonstration of a high-yielding, gram-scale synthesis [3] makes Irisoquin an ideal starting material for generating derivative libraries. Researchers aiming to produce sufficient quantities of the core scaffold for subsequent functionalization and screening campaigns should prioritize Irisoquin over other rare natural products that lack a validated scalable synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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